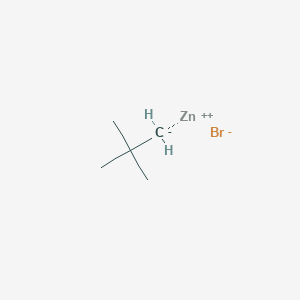
ethyl (4e)-3-oxohex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (4e)-3-oxohex-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl (4e)-3-oxohex-4-enoate can be synthesized through the acetoacetic ester synthesis. This process involves the alkylation of ethyl acetoacetate at the α-carbon to both carbonyl groups, followed by conversion into a ketone. The reaction typically requires a strong base to deprotonate the dicarbonyl α-carbon, which then undergoes nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of ethylideneacetoacetic acid ethyl ester often involves the use of ethyl acetoacetate and alkyl halides under controlled conditions. The process may include steps such as deprotonation, nucleophilic substitution, and hydrolysis, followed by purification to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl (4e)-3-oxohex-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester into corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl (4e)-3-oxohex-4-enoate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethylideneacetoacetic acid ethyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group can undergo hydrolysis to produce acids and alcohols, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
ethyl (4e)-3-oxohex-4-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in the chemical industry.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject of study, and its applications span across chemistry, biology, medicine, and industrial processes.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 3-oxohex-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
GAWHNZKGIRQKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)



![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)
![7-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B8453890.png)


![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)

